Diacetylnalorphine

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Diacetylnalorphin wird durch Acetylierung von Nalorphin synthetisiert. Der Prozess beinhaltet die Reaktion von Nalorphin mit Essigsäureanhydrid unter kontrollierten Bedingungen, um den Diacetylester zu bilden . Die Reaktion erfordert typischerweise einen Katalysator und wird unter wasserfreien Bedingungen durchgeführt, um Hydrolyse zu verhindern.

Industrielle Produktionsmethoden: Obwohl spezifische industrielle Produktionsmethoden für Diacetylnalorphin nicht gut dokumentiert sind, würde der allgemeine Ansatz große Acetylierungsreaktionen beinhalten, ähnlich denen, die bei der Herstellung anderer acetylierter Opioide verwendet werden. Der Prozess müsste eine hohe Reinheit und Ausbeute gewährleisten, was wahrscheinlich mehrere Reinigungsschritte wie Umkristallisation und Chromatographie erfordert.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Diacetylnalorphin durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Hydrolyse: Die Acetylgruppen können hydrolysiert werden, um Nalorphin zu ergeben.

Oxidation und Reduktion: Diese Reaktionen können die funktionellen Gruppen am Molekül verändern, was möglicherweise seine pharmakologischen Eigenschaften beeinflusst.

Substitution: Verschiedene Substituenten können in das Molekül eingeführt werden, was möglicherweise neue Analoga mit unterschiedlichen Eigenschaften erzeugt.

Häufige Reagenzien und Bedingungen:

Hydrolyse: Umfasst typischerweise saure oder basische Bedingungen.

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid können verwendet werden.

Hauptprodukte:

Hydrolyse: Erzeugt Nalorphin.

Oxidation und Reduktion: Können verschiedene oxidierte oder reduzierte Derivate ergeben, abhängig von den spezifischen Bedingungen und verwendeten Reagenzien.

Wissenschaftliche Forschungsanwendungen

Chemie: Als Referenzverbindung in der Untersuchung der Opioidchemie und der Entwicklung neuer Analgetika verwendet.

Biologie: Untersucht auf seine Wechselwirkungen mit Opioidrezeptoren und seine potenziellen Auswirkungen auf biologische Systeme.

Medizin: Untersucht auf seine analgetischen Eigenschaften und seine potenzielle Verwendung als Gegenmittel gegen Opioidüberdosierung.

Industrie: Könnte bei der Entwicklung neuer Arzneimittel und bei der Untersuchung des Arzneimittelstoffwechsels und der Pharmakokinetik verwendet werden.

5. Wirkmechanismus

Diacetylnalorphin wirkt als Prodrug für Nalorphin, ähnlich wie Heroin (Diacetylmorphin) als Prodrug für Morphin wirkt . Nach der Verabreichung wird Diacetylnalorphin zu Nalorphin metabolisiert, das dann seine Wirkung entfaltet, indem es mit Opioidrezeptoren im Gehirn und im Nervensystem interagiert. Nalorphin wirkt als Antagonist am μ-Opioidrezeptor und als Agonist am κ-Opioidrezeptor, was zu seinen gemischten Agonist-Antagonist-Eigenschaften führt .

Ähnliche Verbindungen:

Nalorphin: Die Stammverbindung von Diacetylnalorphin, die als Opioid-Antagonist verwendet wird.

Diacetylmorphin (Heroin): Ein weiteres diacetyliertes Opioid, das als Analgetikum und Freizeitdroge verwendet wird.

Dihydronalorphin: Ein hydriertes Analogon von Nalorphin mit ähnlichen Eigenschaften.

Einzigartigkeit: Diacetylnalorphin ist einzigartig in seiner Doppelfunktion als Analgetikum und Gegenmittel, obwohl es nie vermarktet wurde. Seine Fähigkeit, als Prodrug für Nalorphin zu wirken, unterscheidet es von anderen Opioiden und bietet ein einzigartiges pharmakologisches Profil, das sowohl in therapeutischen als auch in Forschungsumgebungen wertvoll sein könnte .

Wirkmechanismus

Diacetylnalorphine acts as a prodrug to nalorphine, similar to how heroin (diacetylmorphine) acts as a prodrug to morphine . Upon administration, this compound is metabolized to nalorphine, which then exerts its effects by interacting with opioid receptors in the brain and nervous system. Nalorphine acts as an antagonist at the mu-opioid receptor and as an agonist at the kappa-opioid receptor, leading to its mixed agonist-antagonist properties .

Vergleich Mit ähnlichen Verbindungen

Nalorphine: The parent compound of diacetylnalorphine, used as an opioid antagonist.

Diacetylmorphine (Heroin): Another diacetylated opioid, used as an analgesic and recreational drug.

Dihydronalorphine: A hydrogenated analogue of nalorphine with similar properties.

Uniqueness: this compound is unique in its dual role as an analgesic and antidote, although it was never marketed. Its ability to act as a prodrug to nalorphine distinguishes it from other opioids, providing a unique pharmacological profile that could be valuable in both therapeutic and research settings .

Biologische Aktivität

Diacetylnalorphine (BAN), also known as O3,O6-diacetyl-N-allyl-normorphine, is an opioid compound that functions as both an analgesic and an antidote. It is a derivative of nalorphine, specifically the 3,6-diacetyl ester, and is structurally related to heroin (diacetylmorphine). Despite its potential therapeutic applications, this compound was never marketed for clinical use.

This compound is believed to act primarily as a prodrug to nalorphine, similar to how heroin acts as a prodrug to morphine. Once administered, this compound undergoes metabolic conversion into nalorphine, which has been documented to exhibit both agonistic and antagonistic effects on opioid receptors. This dual action is significant as it can provide analgesia while also potentially reversing the effects of other opioids.

Pharmacodynamics

The pharmacodynamics of this compound highlight its interactions with various opioid receptors:

- Mu (μ) Receptors : Primarily responsible for analgesia and euphoria.

- Kappa (κ) Receptors : Associated with dysphoria and sedation.

- Delta (δ) Receptors : Involved in modulating pain perception and emotional responses.

The compound's ability to bind to these receptors suggests that it may possess both pain-relieving properties and the potential to mitigate the effects of opioid overdose.

Case Studies

Although this compound has not been widely studied in clinical settings, some research has explored its pharmacological profile:

- Analgesic Effects : Initial studies indicated that this compound could provide significant pain relief in animal models, similar to nalorphine.

- Opioid Antagonism : Research suggests that this compound may effectively reverse the effects of potent opioids, making it a candidate for overdose treatment.

Pharmacokinetics

The pharmacokinetics of this compound remain largely uncharacterized due to its limited clinical use. However, understanding its metabolism is crucial for determining dosing regimens and potential therapeutic windows:

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₃N₃O₄ |

| Molecular Weight | 239.23 g/mol |

| Half-life | Not well-defined |

| Bioavailability | Not extensively studied |

Eigenschaften

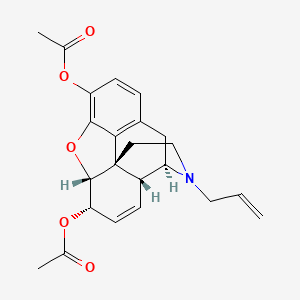

IUPAC Name |

[(4R,4aR,7S,7aR,12bS)-9-acetyloxy-3-prop-2-enyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO5/c1-4-10-24-11-9-23-16-6-8-19(28-14(3)26)22(23)29-21-18(27-13(2)25)7-5-15(20(21)23)12-17(16)24/h4-8,16-17,19,22H,1,9-12H2,2-3H3/t16-,17+,19-,22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRQBBJWORXAHMN-JIAAILLZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C=CC2C3CC4=C5C2(C1OC5=C(C=C4)OC(=O)C)CCN3CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1C=C[C@H]2[C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)OC(=O)C)CCN3CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401043407 | |

| Record name | Diacetylnalorphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401043407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2748-74-5 | |

| Record name | Morphinan-3,6-diol, 7,8-didehydro-4,5-epoxy-17-(2-propenyl)-, 3,6-diacetate, (5α,6α)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2748-74-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diacetylnalorphine [BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002748745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diacetylnalorphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401043407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIACETYLNALORPHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q083G8ZAJH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.